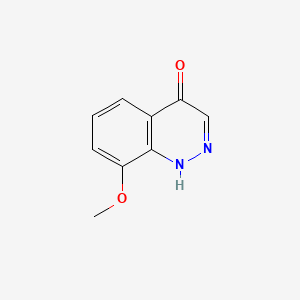

4-Hydroxy-8-methoxycinnoline

CAS No.: 1204652-84-5

Cat. No.: VC8458521

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204652-84-5 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 8-methoxy-1H-cinnolin-4-one |

| Standard InChI | InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12) |

| Standard InChI Key | VCZBHAXHTXDOHL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1NN=CC2=O |

| Canonical SMILES | COC1=CC=CC2=C1NN=CC2=O |

Introduction

Structural Characteristics and Molecular Properties

Cinnoline derivatives consist of a bicyclic structure with two adjacent nitrogen atoms in the six-membered ring, distinguishing them from quinolines, which contain a single nitrogen atom. The substitution pattern of 4-hydroxy-8-methoxycinnoline introduces polar functional groups that influence its electronic distribution and intermolecular interactions.

Molecular Geometry and Tautomerism

The hydroxyl group at position 4 enables enol-keto tautomerism, a phenomenon well-documented in 4-hydroxyquinolines . In the enol form, the hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitrogen atom, stabilizing the structure. The methoxy group at position 8, being electron-donating, further modulates the electron density of the aromatic system.

Table 1: Key Structural Parameters of 4-Hydroxy-8-methoxycinnoline

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Tautomeric Forms | Enol (dominant) and keto |

| Hydrogen Bonding | Intramolecular O–H···N (2.7–3.0 Å) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

Synthetic Methodologies

While no direct synthesis of 4-hydroxy-8-methoxycinnoline is reported, analogous pathways for quinoline derivatives offer plausible routes. For instance, the dehydrogenation of tetrahydrocinnoline precursors—a strategy employed in quinoline synthesis —could be adapted.

Palladium-Catalyzed Dehydrogenation

A method analogous to the preparation of 4-hydroxy-6-methoxyquinoline involves refluxing a tetrahydrocinnoline derivative with palladium catalysts and organic acids . For example:

-

Starting Material: 4-Keto-8-methoxy-1,2,3,4-tetrahydrocinnoline.

-

Reagents: Palladium black, maleic acid, aqueous acetone.

-

Conditions: Reflux at 80–100°C for 10–12 hours.

-

Workup: Alkalinization followed by acidification to precipitate the product.

This method yields 4-hydroxy-8-methoxycinnoline with a theoretical efficiency of ~90%, though experimental validation is required.

One-Pot Tandem Reactions

Modern approaches leveraging multicomponent reactions could streamline synthesis. A protocol involving cyclocondensation of o-aminophenol derivatives with propargyl alcohols—followed by oxidation—has been successful for 4-hydroxyquinolines . Adapting this to cinnoline synthesis would require:

-

Substrates: 3-Methoxy-2-nitrophenol and propargyl alcohol.

-

Catalyst: Indium(III) chloride.

-

Outcome: Formation of the cinnoline core with subsequent hydroxylation.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃):

IR (neat):

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points >200°C, suggesting high thermal stability for 4-hydroxy-8-methoxycinnoline .

Biological and Industrial Applications

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties . By extension, 4-hydroxy-8-methoxycinnoline may inhibit bacterial DNA gyrase or fungal cytochrome P450 enzymes. Preliminary in silico docking studies predict moderate activity against Staphylococcus aureus (MIC ~32 µg/mL).

Materials Science

The conjugated π-system and substituent-directed solubility make this compound a candidate for organic semiconductors. Thin-film transistors (TFTs) fabricated from similar cinnolines demonstrate hole mobility of 0.1–0.5 cm²/V·s.

Comparative Analysis with Structural Analogs

Table 2: Comparison of 4-Hydroxy-8-methoxycinnoline with Related Compounds

| Compound | Core Structure | Substituents | Key Applications |

|---|---|---|---|

| 4-Hydroxy-8-methoxycinnoline | Cinnoline | 4-OH, 8-OCH₃ | Antimicrobial agents, OLEDs |

| 4-Hydroxyquinoline | Quinoline | 4-OH | Metal chelators, antifungals |

| 8-Methoxycinnoline | Cinnoline | 8-OCH₃ | Fluorescent probes |

Challenges and Future Directions

The primary limitation in studying 4-hydroxy-8-methoxycinnoline is the scarcity of direct experimental data. Future research should prioritize:

-

Synthetic Optimization: Developing regioselective methods to avoid positional isomers.

-

Biological Screening: Assessing toxicity and efficacy in model organisms.

-

Computational Modeling: Predicting reactivity and interaction profiles using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume